molecular formula C8H8Cl2N2 B2356369 3,6-Dichloro-4-cyclobutylpyridazine CAS No. 107228-57-9

3,6-Dichloro-4-cyclobutylpyridazine

Cat. No. B2356369
Key on ui cas rn: 107228-57-9
M. Wt: 203.07
InChI Key: BHWXGEUPWBHWGS-UHFFFAOYSA-N
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Patent
US06303605B1

Procedure details

3,6-Dichloropyridazine (10 g) was suspended in water (200 ml), H2SO4 (19.7 g) and cyclobutane carboxylic acid (32.7 g) were added and the reaction degassed under N2 at 70° C. Silver nitrate (2.28 g) was added followed by dropwise addition of ammonium persulfate (45.9 g) in water (120 ml). After an additional 1 hour heating at 70° C., the reaction was poured onto ice, basified to pH 8-9 with aqueous ammonium hydroxide and extracted into ethyl acetate (3×500 ml), dried (MgSO4) and evaporated to dryness. Purified with hexane-ethyl acetate mixtures to obtain pure product (13.4 g). 1H NMR (360 MHz , CDCl3) δ 1.57 (2H, m), 1.82 (4H, m), 2.20 (1H, m), 3.30 (1H, m), 7.38 (1H, s); MS (ES+) m/e 217 [MH]+.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
19.7 g
Type
reactant
Reaction Step Two
Quantity
32.7 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.OS(O)(=O)=O.[CH:14]1(C(O)=O)[CH2:17][CH2:16][CH2:15]1>O>[Cl:1][C:2]1[N:3]=[N:4][C:5]([Cl:8])=[CH:6][C:7]=1[CH:14]1[CH2:17][CH2:16][CH2:15]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)Cl
Step Two
Name
Quantity
19.7 g
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
32.7 g
Type
reactant
Smiles
C1(CCC1)C(=O)O
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction degassed under N2 at 70° C
ADDITION
Type
ADDITION
Details
Silver nitrate (2.28 g) was added
ADDITION
Type
ADDITION
Details
followed by dropwise addition of ammonium persulfate (45.9 g) in water (120 ml)
ADDITION
Type
ADDITION
Details
the reaction was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate (3×500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
Purified with hexane-ethyl acetate mixtures

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=NC(=CC1C1CCC1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 13.4 g
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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